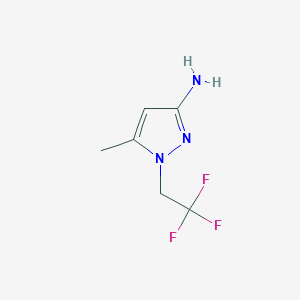

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Description

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine (C₆H₈F₃N₃) is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position and an amino group at the 3-position of the pyrazole ring. Its molecular structure (SMILES: CC1=CC(=NN1CC(F)(F)F)N) and InChIKey (KTWXVQOHLGSELI-UHFFFAOYSA-N) highlight the electron-withdrawing trifluoroethyl group, which significantly influences its physicochemical properties . Fluorine substitution enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity, as noted in fluorinated pharmaceuticals .

Properties

IUPAC Name |

5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWXVQOHLGSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

Reduction: Formation of pyrazole-3-amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine are compared to analogous pyrazole derivatives below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Fluorine Substitution: The trifluoroethyl group in the target compound enhances metabolic stability and reduces basicity compared to non-fluorinated analogs (e.g., 1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine) . Fluorinated analogs like {1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}amine exhibit superior pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Heterocyclic Modifications :

- Thiazole-containing derivatives (e.g., 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine ) display enhanced reactivity in biological systems due to sulfur’s polarizability .

- Thiophene-substituted compounds (e.g., 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine ) show improved antimicrobial activity, attributed to sulfur’s electron-rich nature .

Synthetic Accessibility: The trifluoroethyl group in the target compound introduces synthetic complexity, requiring specialized reagents like phenyl(2,2,2-trifluoroethyl)iodonium triflate, as described in trifluoroethyl ester syntheses . Non-fluorinated analogs (e.g., 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine) are synthesized via simpler alkylation or coupling reactions .

Commercial and Industrial Relevance: The target compound’s discontinuation (as noted by CymitQuimica) contrasts with the commercial availability of analogs like 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, which is actively supplied for drug discovery .

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a novel pyrazole derivative with a unique trifluoroethyl group that has garnered attention for its potential biological activities. This compound, with the molecular formula C₆H₈F₃N₃ and CAS number 1006486-85-6, is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties.

Structural Characteristics

The structure of this compound can be represented as follows:

- Molecular Formula : C₆H₈F₃N₃

- SMILES : CC1=CC(=NN1CC(F)(F)F)N

- InChI : InChI=1S/C6H8F3N3/c1-4-2-5(10)11-12(4)3-6(7,8)9/h2H,3H₂,1H₃,(H₂,10,11)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, some pyrazole compounds have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in vitro. The presence of the trifluoroethyl group may enhance this activity due to increased lipophilicity and potential interactions with biological targets.

Antibacterial Properties

Pyrazole derivatives have also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. Although direct studies on this compound are sparse, its structural similarity to other active pyrazoles suggests potential efficacy in this area.

Anticancer Potential

The anticancer activity of pyrazoles has been well-documented. Many derivatives show promise in inhibiting tumor growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. The trifluoroethyl modification could potentially enhance the selectivity and potency of the compound against cancer cells.

Case Studies and Research Findings

While specific literature on this compound is limited, studies on related compounds provide valuable insights:

These findings suggest that modifications in the pyrazole structure can significantly influence biological activity.

Q & A

Q. What are the common synthetic routes for 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors or through functionalization of pyrazole intermediates. For example, phosphorous oxychloride (POCl₃) at 120°C can cyclize substituted benzoic acid hydrazides to form pyrazole derivatives . To optimize yields:

- Use dry tetrahydrofuran (THF) and boron trifluoride etherate for diazonium salt formation, followed by controlled addition of alkyl nitrites at low temperatures (-20°C) to stabilize reactive intermediates .

- Introduce trifluoroethyl groups via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for N-H stretching (~3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) to confirm amine and trifluoroethyl groups .

- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm) and trifluoroethyl CF₃ group (δ ~120–125 ppm in ¹³C NMR) .

- Mass Spectrometry : Prioritize high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl or F atoms .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. A purity ≥95% is standard for reproducibility in biological assays .

- Melting Point Analysis : Compare observed melting ranges (e.g., 124–128°C for similar pyrazole derivatives) with literature values to detect impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding affinity of this compound in target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trifluoroethyl group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyrazole amines often form hydrogen bonds with active-site residues, which can be validated via mutagenesis studies .

Q. How can researchers resolve contradictions in spectral data or crystallographic refinements for this compound?

- Methodological Answer :

- Crystallographic Refinement : Employ SHELXL for small-molecule refinement. If residual electron density peaks persist, check for disordered trifluoroethyl groups or solvent occupancy. Use the SQUEEZE tool in PLATON to model diffuse solvent .

- Data Validation : Cross-reference NMR assignments with 2D experiments (e.g., HSQC, HMBC) to confirm connectivity. For example, ambiguous NOESY signals in crowded aromatic regions may require selective deuteration .

Q. What strategies are effective for studying structure-activity relationships (SAR) of pyrazole derivatives with trifluoroethyl substituents?

- Methodological Answer :

- Analog Synthesis : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., —CF₂CF₃ or —CN) to evaluate steric/electronic effects on bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions. For instance, the trifluoroethyl group in similar compounds enhances metabolic stability by reducing CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.